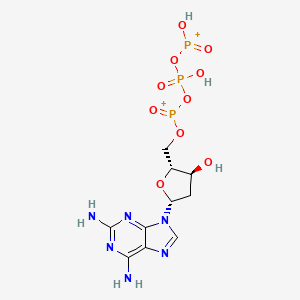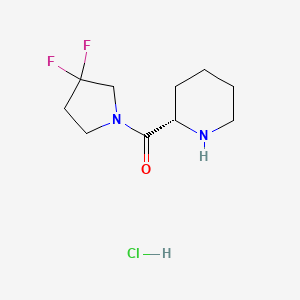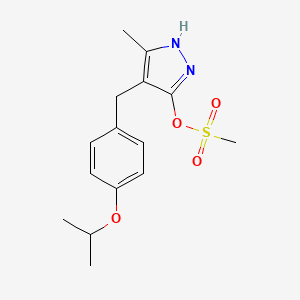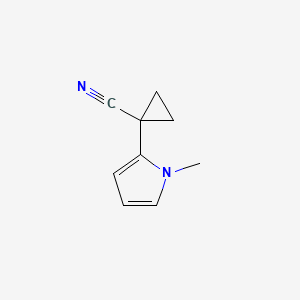![molecular formula C15H27NO5 B12074940 Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)
Glutaryl-[(s)-leucine tert-butyl ester]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutaryl-[(s)-leucine tert-butyl ester] is an organic compound that belongs to the class of esters It is derived from glutaryl and leucine, with a tert-butyl ester group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glutaryl-[(s)-leucine tert-butyl ester] typically involves the esterification of glutaryl chloride with (s)-leucine in the presence of a tert-butyl alcohol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of Glutaryl-[(s)-leucine tert-butyl ester] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Glutaryl-[(s)-leucine tert-butyl ester] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Glutaryl-[(s)-leucine tert-butyl ester] can yield carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Glutaryl-[(s)-leucine tert-butyl ester] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies of enzyme-substrate interactions and protein folding.
Industry: It is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of Glutaryl-[(s)-leucine tert-butyl ester] involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active leucine moiety, which can then interact with enzymes and other proteins. The molecular pathways involved include those related to amino acid metabolism and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamic acid di-tert-butyl ester: This compound is similar in structure but has two tert-butyl ester groups instead of one.
L-Glutamic acid alpha-tert-butyl ester: This compound has a similar ester group but is derived from glutamic acid instead of glutaryl.
Uniqueness
Glutaryl-[(s)-leucine tert-butyl ester] is unique due to its specific combination of glutaryl and leucine moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H27NO5 |
|---|---|
Molekulargewicht |
301.38 g/mol |
IUPAC-Name |
5-[[(2S)-4-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H27NO5/c1-10(2)9-11(14(20)21-15(3,4)5)16-12(17)7-6-8-13(18)19/h10-11H,6-9H2,1-5H3,(H,16,17)(H,18,19)/t11-/m0/s1 |
InChI-Schlüssel |
PJBFXMYZQMQTRP-NSHDSACASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)OC(C)(C)C)NC(=O)CCCC(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)OC(C)(C)C)NC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12074891.png)
![7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)

![tert-butyl N-[1-[[1-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12074911.png)
![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)
![4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B12074926.png)
![Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate](/img/structure/B12074930.png)
